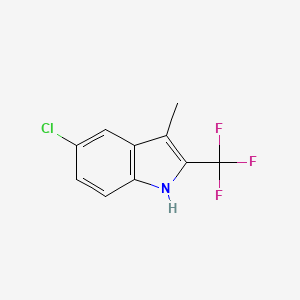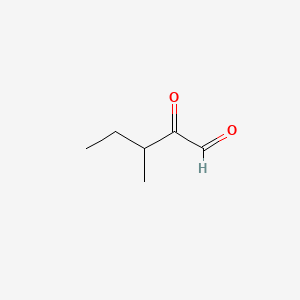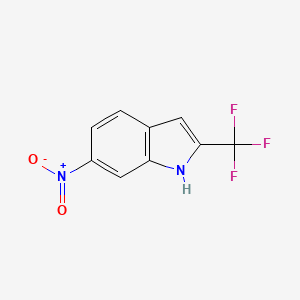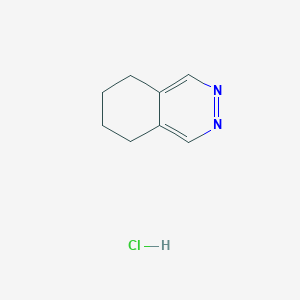
5,6,7,8-Tetrahydrophthalazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydrophthalazine hydrochloride: is a chemical compound with the molecular formula C_8H_11N_2Cl. It is a derivative of phthalazine, a bicyclic heterocycle, and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrophthalazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of phthalazine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,7,8-Tetrahydrophthalazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with catalysts like Pd/C.
Substitution: Nucleophiles like sodium methoxide (NaOCH_3) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products:
Oxidation: Phthalazine derivatives.
Reduction: More saturated tetrahydrophthalazine compounds.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydrophthalazine hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydrophthalazine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Phthalazine: The parent compound, which is less saturated and has different reactivity.
Tetrahydrophthalazine: A more saturated derivative with similar but distinct chemical properties.
Hydrophthalazine: Another related compound with variations in hydrogenation levels.
Uniqueness: 5,6,7,8-Tetrahydrophthalazine hydrochloride is unique due to its specific hydrogenation state, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where a balance between reactivity and stability is required.
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydrophthalazine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h5-6H,1-4H2;1H |
InChI-Schlüssel |
GLJBAGJYSCHDMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CN=NC=C2C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



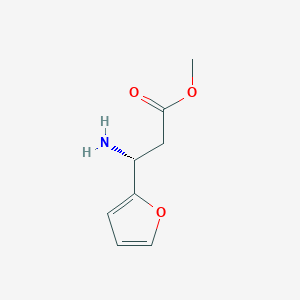

![Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate](/img/structure/B12975707.png)
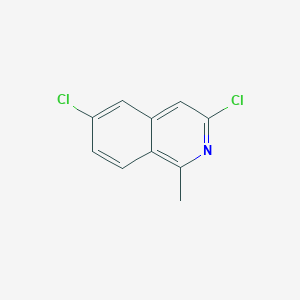
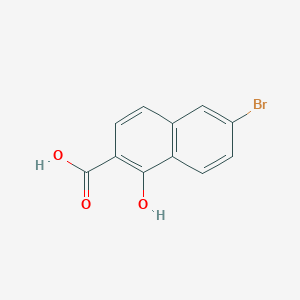
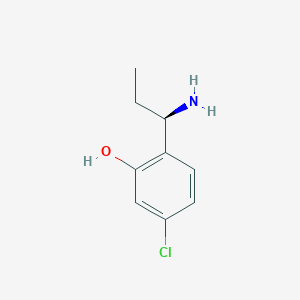
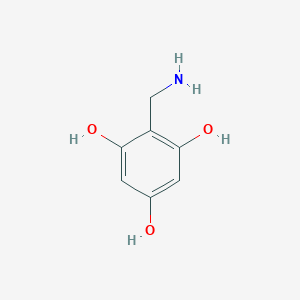
![2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one](/img/structure/B12975729.png)
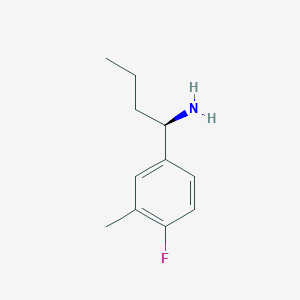
![5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12975747.png)
